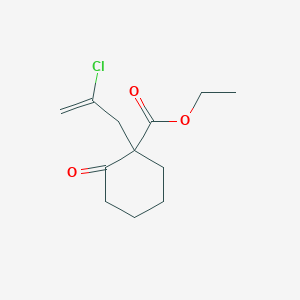
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester is a chemical compound with the molecular formula C12H17ClO3. This compound is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a chloro-propenyl group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester typically involves the esterification of cyclohexanecarboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester is used in several scientific research fields:
Chemistry: As a precursor for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester involves its interaction with specific molecular targets. The chloro-propenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, methyl ester
- Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, propyl ester
- Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, butyl ester
Uniqueness
Cyclohexanecarboxylic acid, 1-(2-chloro-2-propenyl)-2-oxo-, ethyl ester is unique due to its specific ester group, which can influence its reactivity and interactions with other molecules. The ethyl ester group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in different environments.
Propriétés
Numéro CAS |
92825-41-7 |
|---|---|
Formule moléculaire |
C12H17ClO3 |
Poids moléculaire |
244.71 g/mol |
Nom IUPAC |
ethyl 1-(2-chloroprop-2-enyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H17ClO3/c1-3-16-11(15)12(8-9(2)13)7-5-4-6-10(12)14/h2-8H2,1H3 |
Clé InChI |
DWSOFFFCWYOOCE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1(CCCCC1=O)CC(=C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
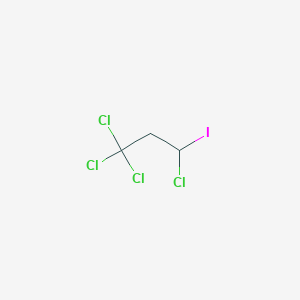
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![4-[(6-Phenylpyridazin-3-yl)amino]butanoic acid](/img/structure/B14360866.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)

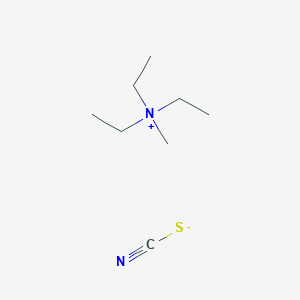
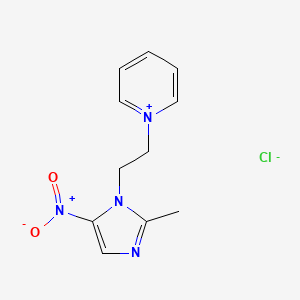

![2,2-Dimethyl-3-{3-methyl-5-[(naphthalen-1-yl)oxy]pentyl}oxirane](/img/structure/B14360887.png)
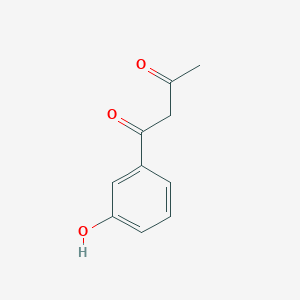
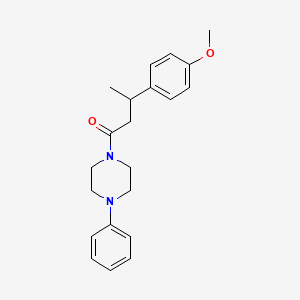
![4-[(Methylsulfanyl)methoxy]butanoic acid](/img/structure/B14360898.png)
